molecular formula C12H9ClN4S B11303218 Purine, 6-((m-chlorobenzyl)thio)- CAS No. 5069-69-2

Purine, 6-((m-chlorobenzyl)thio)-

Katalognummer: B11303218
CAS-Nummer: 5069-69-2
Molekulargewicht: 276.75 g/mol
InChI-Schlüssel: KFAOWRCIGSQBSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Purine, 6-((m-chlorobenzyl)thio)- is a chemical compound with the molecular formula C12H9ClN4S. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. The addition of the m-chlorobenzylthio group to the purine structure imparts unique chemical properties to this compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Purine, 6-((m-chlorobenzyl)thio)- typically involves the reaction of purine derivatives with m-chlorobenzylthiol. One common method includes the use of phosphorus oxychloride as a catalyst to facilitate the reaction between 6-mercaptopurine and m-chlorobenzyl chloride . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of Purine, 6-((m-chlorobenzyl)thio)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The purification of the final product is typically done through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Purine, 6-((m-chlorobenzyl)thio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Purine, 6-((m-chlorobenzyl)thio)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Purine, 6-((m-chlorobenzyl)thio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The m-chlorobenzylthio group can enhance the binding affinity of the compound to its target, leading to inhibition or activation of the target’s function. This interaction can modulate various biochemical pathways, making the compound useful in therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Purine, 6-((m-chlorobenzyl)thio)- is unique due to the presence of the m-chlorobenzylthio group, which imparts distinct chemical properties and enhances its binding affinity to molecular targets. This makes it a valuable compound in the development of new pharmaceuticals and in biochemical research.

Eigenschaften

CAS-Nummer

5069-69-2

Molekularformel

C12H9ClN4S

Molekulargewicht

276.75 g/mol

IUPAC-Name

6-[(3-chlorophenyl)methylsulfanyl]-7H-purine

InChI

InChI=1S/C12H9ClN4S/c13-9-3-1-2-8(4-9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17)

InChI-Schlüssel

KFAOWRCIGSQBSV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC=NC3=C2NC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.